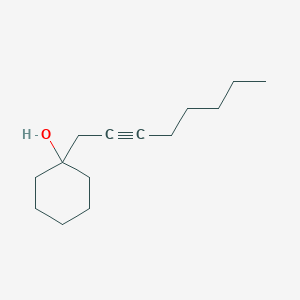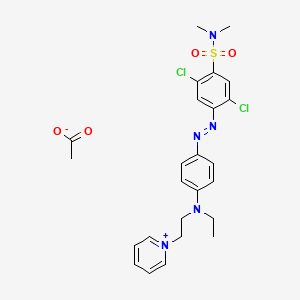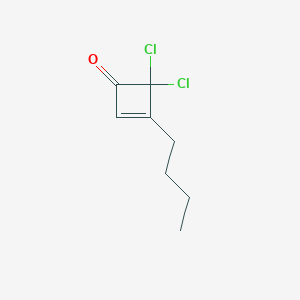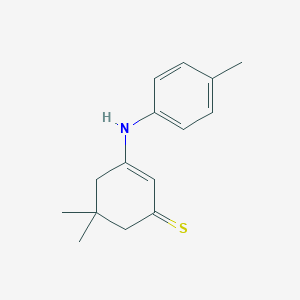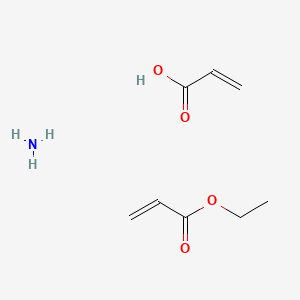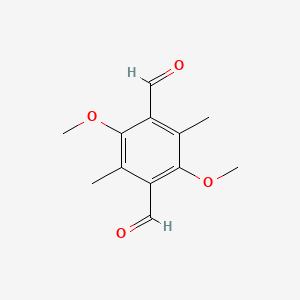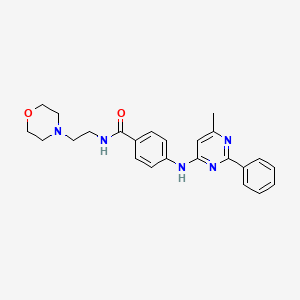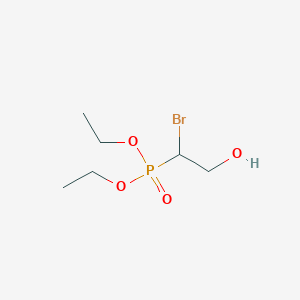
Diethyl (1-bromo-2-hydroxyethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-bromo-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3P. It is a derivative of phosphonic acid and is characterized by the presence of a bromo and a hydroxy group attached to an ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 1,2-dibromoethane under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 1,2-dibromoethane.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated, leading to the substitution of one bromine atom with the phosphonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-bromo-2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of diethyl (1-bromo-2-oxoethyl)phosphonate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form diethyl (2-hydroxyethyl)phosphonate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted phosphonates.
Oxidation: Formation of diethyl (1-bromo-2-oxoethyl)phosphonate.
Reduction: Formation of diethyl (2-hydroxyethyl)phosphonate.
Scientific Research Applications
Diethyl (1-bromo-2-hydroxyethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of organophosphorus compounds, including phosphonates and phosphinates.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (1-bromo-2-hydroxyethyl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the target enzyme or receptor.
Comparison with Similar Compounds
Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (1-hydroxyethyl)phosphonate: Lacks the bromine atom and has different reactivity and applications.
Diethyl (1-bromoethyl)phosphonate: Lacks the hydroxy group and has different chemical properties.
Diethyl (1-chloro-2-hydroxyethyl)phosphonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
The uniqueness of this compound lies in its dual functional groups (bromo and hydroxy), which provide versatility in chemical reactions and applications.
Properties
CAS No. |
65345-03-1 |
|---|---|
Molecular Formula |
C6H14BrO4P |
Molecular Weight |
261.05 g/mol |
IUPAC Name |
2-bromo-2-diethoxyphosphorylethanol |
InChI |
InChI=1S/C6H14BrO4P/c1-3-10-12(9,11-4-2)6(7)5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
PMELWARJWLTSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CO)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
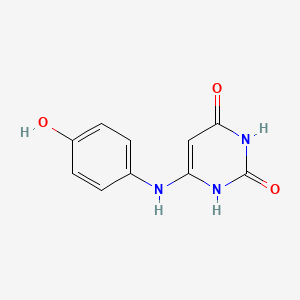
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
